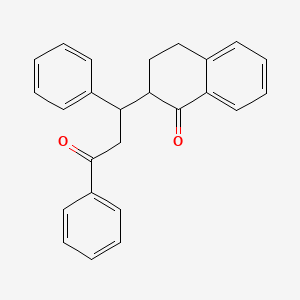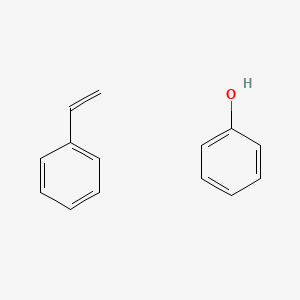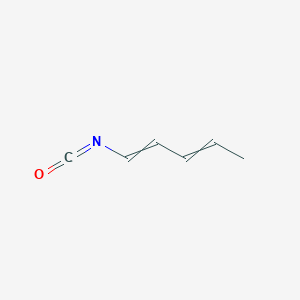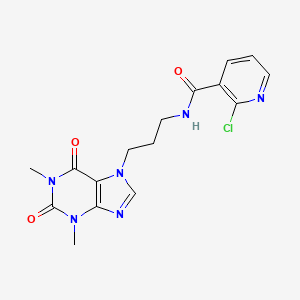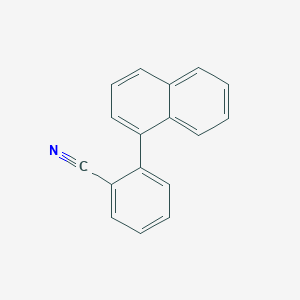
2-(Naphthalen-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It consists of a naphthalene ring fused to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)benzonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides and triflates . Another method includes the reaction of 4-formylbenzonitrile with naphthalen-2-ol in the presence of pyrrolidine, followed by purification through recrystallization from dichloromethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-(Naphthalen-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学的研究の応用
2-(Naphthalen-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of 2-(Naphthalen-1-yl)benzonitrile involves its interaction with molecular targets through various pathways:
Binding to Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.
Signal Transduction: It may interfere with cellular signaling pathways by modulating receptor activity or downstream signaling molecules.
Gene Expression: The compound can affect gene expression by interacting with transcription factors or epigenetic regulators.
類似化合物との比較
2-(Naphthalen-1-yl)benzonitrile can be compared with other similar compounds to highlight its uniqueness:
- Methyl 2-((2-hydroxynaphthalen-1-yl)diazenyl)benzoate (MDN)
- 1-((3,4-dimethylphenyl)diazenyl)naphthalen-2-ol (DDN)
- 3-((2-hydroxynaphthalen-1-yl)diazenyl)benzonitrile (HDN)
These compounds share structural similarities but differ in their functional groups and specific applications. For example, MDN, DDN, and HDN are studied for their corrosion inhibitory properties, while this compound is more focused on its applications in organic synthesis and materials science .
特性
CAS番号 |
66252-14-0 |
|---|---|
分子式 |
C17H11N |
分子量 |
229.27 g/mol |
IUPAC名 |
2-naphthalen-1-ylbenzonitrile |
InChI |
InChI=1S/C17H11N/c18-12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-11H |
InChIキー |
CWVONUMJRUZWAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


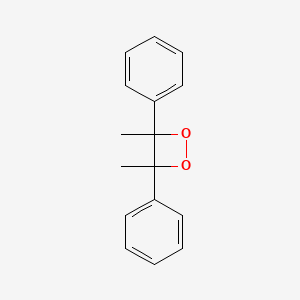
![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)
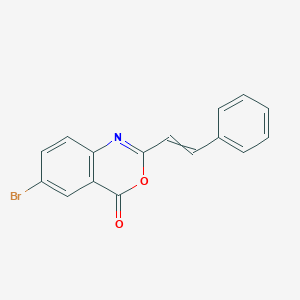
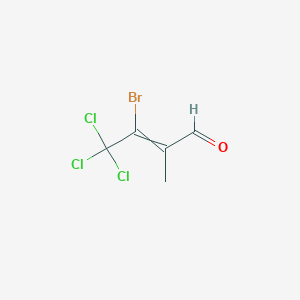
![2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14478261.png)
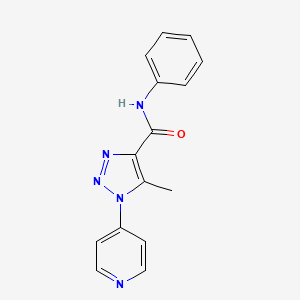
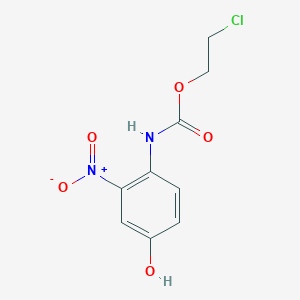
![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
